![molecular formula C17H21N3O B2568888 3-(tert-butyl)-1-methylindeno[2,3-d]pyrazol-4-O-ethyloxime CAS No. 1025677-93-3](/img/structure/B2568888.png)
3-(tert-butyl)-1-methylindeno[2,3-d]pyrazol-4-O-ethyloxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(tert-butyl)-1-methylindeno[2,3-d]pyrazol-4-O-ethyloxime” is a complex organic molecule that contains several functional groups including a tert-butyl group, a methyl group, an indeno group, a pyrazol group, and an ethyloxime group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyrazole ring could be formed through a [3+2] cycloaddition or a condensation reaction . The indeno group could be introduced through a cyclization reaction . The tert-butyl and methyl groups could be added through substitution reactions . The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indeno and pyrazole rings suggests that the compound could have a rigid, planar structure . The tert-butyl and methyl groups could add steric bulk, which might influence the compound’s conformation and reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the pyrazole ring is known to participate in various reactions such as cycloadditions, condensations, and substitutions . The tert-butyl and methyl groups could also participate in reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the indeno and pyrazole rings could contribute to the compound’s aromaticity and stability . The tert-butyl and methyl groups could influence the compound’s solubility and volatility .科学的研究の応用
Synthetic phenolic antioxidants (SPAs) like 3-(tert-butyl)-1-methylindeno[2,3-d]pyrazol-4-O-ethyloxime are compounds designed to prevent oxidative degradation in materials, extending their lifespan. However, their widespread use raises concerns about environmental occurrence, human exposure, and potential toxicological effects.
Environmental Occurrence and Human Exposure
SPAs, including closely related compounds, have been detected in various environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. Human exposure to these compounds has been reported through different pathways, including food intake, dust ingestion, and the use of personal care products. For breastfeeding infants, breast milk serves as a significant exposure pathway. The presence of SPAs and their transformation products in humans has been confirmed in fat tissues, serum, urine, breast milk, and fingernails, indicating widespread exposure and potential health risks (Liu & Mabury, 2020).
Toxicological Effects
Studies suggest that some SPAs may cause hepatic toxicity, exhibit endocrine disrupting effects, and potentially have carcinogenic properties. The transformation products of these antioxidants might pose higher toxicity risks than the parent compounds themselves. For instance, BHT-Q, a transformation product of butylated hydroxytoluene (BHT), has been shown to cause DNA damage at low concentrations. This underscores the importance of further research to fully understand the health implications of both SPAs and their degradation products. Future studies should focus on novel SPAs with lower toxicity and environmental impact, aiming to minimize potential health risks while maintaining their effectiveness as antioxidants (Liu & Mabury, 2020).
作用機序
The mechanism of action of the compound would depend on its structure and the context in which it is used. For example, if the compound were used as a drug, its mechanism of action could involve binding to a specific biological target . The exact mechanism of action would need to be determined through experimental studies .
Safety and Hazards
The safety and hazards associated with the compound would depend on its physical and chemical properties. For example, if the compound is volatile, it could pose inhalation risks . If it is reactive, it could pose risks of chemical burns or reactions . The exact safety and hazards would need to be determined through safety testing .
将来の方向性
The compound “3-(tert-butyl)-1-methylindeno[2,3-d]pyrazol-4-O-ethyloxime” could have potential applications in various fields depending on its properties. For example, if it has interesting biological activity, it could be studied further as a potential drug . If it has unique physical or chemical properties, it could be used in materials science or chemical synthesis .
特性
IUPAC Name |
(Z)-3-tert-butyl-N-ethoxy-1-methylindeno[1,2-c]pyrazol-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-6-21-19-14-11-9-7-8-10-12(11)15-13(14)16(17(2,3)4)18-20(15)5/h7-10H,6H2,1-5H3/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYWDGAWYLETGE-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=C1C2=CC=CC=C2C3=C1C(=NN3C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/N=C\1/C2=CC=CC=C2C3=C1C(=NN3C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-butyl)-1-methylindeno[2,3-d]pyrazol-4-O-ethyloxime | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2568809.png)
![4-chloro-N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide](/img/structure/B2568811.png)
![5-[(4-Chlorophenoxy)methyl]-3-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B2568814.png)
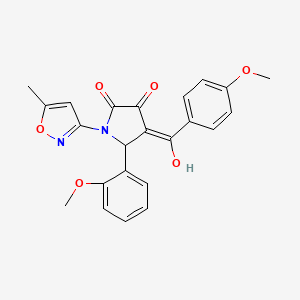
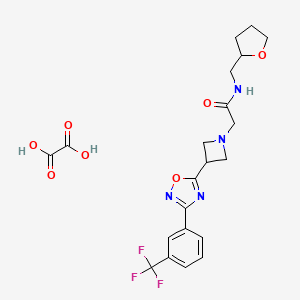
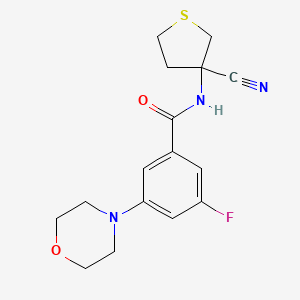
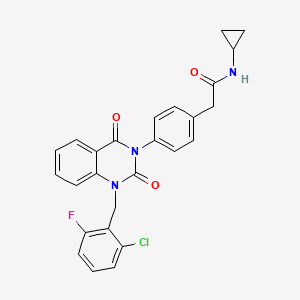

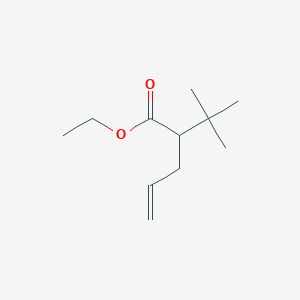

![2-(2,5-Dimethylphenyl)-4-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2568824.png)

![3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylpropanamide](/img/structure/B2568828.png)